molecular formula C7H11ClN4 B8326339 5-Chloro-N3-propylpyridazine-3,4-diamine

5-Chloro-N3-propylpyridazine-3,4-diamine

Cat. No. B8326339
M. Wt: 186.64 g/mol
InChI Key: OPUUQCBRSLMDEQ-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

A mixture of 3,5-dichloro-4-aminopyridazine (Preparation 4, 2 g, 12.3 mmol) and 70% aqueous propylamine (8 mL) was heated at 125° C. in an autoclave vessel for 5 hours. The reaction mixture was cooled to room temperature and evaporated to dryness. The crude residue was purified by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 to afford the title compound as a brown solid in 35% yield, 800 mg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[NH2:8].[CH2:10]([NH2:13])[CH2:11][CH3:12]>>[Cl:9][C:6]1[C:7]([NH2:8])=[C:2]([NH:13][CH2:10][CH2:11][CH3:12])[N:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1N=NC=C(C1N)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2:MeOH 98:2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N=NC1)NCCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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